molecular formula C9H9BrO2S B13636674 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid

1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13636674
M. Wt: 261.14 g/mol
InChI Key: AUFPGLKPBOENKQ-UHFFFAOYSA-N
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Description

1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromothiophene group attached to a cyclopropane ring via a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the bromination of thiophene derivatives followed by cyclopropanation. One common method includes the reaction of 3-bromothiophene with cyclopropylmethyl bromide in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are employed.

Major Products:

    Substitution: Products include iodothiophene derivatives.

    Oxidation: Products include thiophene sulfoxides and sulfones.

    Reduction: Products include cyclopropylmethanol derivatives.

Scientific Research Applications

1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the overall stability of the compound-target complex.

Comparison with Similar Compounds

  • 1-((3-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
  • 1-((3-Fluorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
  • 1-((3-Methylthiophen-2-yl)methyl)cyclopropane-1-carboxylic acid

Comparison: Compared to its analogs, 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, potentially leading to different biological activities.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H9BrO2S/c10-6-1-4-13-7(6)5-9(2-3-9)8(11)12/h1,4H,2-3,5H2,(H,11,12)

InChI Key

AUFPGLKPBOENKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Br)C(=O)O

Origin of Product

United States

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